N-(Carboxyheptyl)maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
57079-00-2 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
8-(2,5-dioxopyrrol-1-yl)octanoic acid |
InChI |
InChI=1S/C12H17NO4/c14-10-7-8-11(15)13(10)9-5-3-1-2-4-6-12(16)17/h7-8H,1-6,9H2,(H,16,17) |
InChI Key |
QQBCAPJSHSNYLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCCC(=O)O |
Other CAS No. |
57079-00-2 |
Synonyms |
N-(carboxyheptyl)maleimide |
Origin of Product |
United States |
Evolution and Significance of Maleimide Chemistry in Scientific Inquiry
Maleimide (B117702) chemistry has become a cornerstone of chemical and biological research, largely due to the versatile reactivity of the maleimide group. The core of this reactivity lies in the Michael addition reaction, where the double bond of the maleimide ring readily reacts with nucleophiles, particularly thiols. rsc.orgaxispharm.com This reaction is highly efficient and selective, proceeding rapidly under mild, often physiological, conditions without the need for a catalyst. axispharm.comnih.gov
The driving force behind this reactivity is the electron-withdrawing nature of the two adjacent carbonyl groups, which activates the double bond for nucleophilic attack. rsc.org The release of ring strain upon formation of the more stable succinimide (B58015) ring further contributes to the reaction's efficiency. rsc.orgaxispharm.com This inherent reactivity has made maleimides invaluable for a wide range of applications, from the synthesis of polymers and materials to the intricate world of bioconjugation. rsc.orgresearchgate.net
Overview of N Substituted Maleimide Derivatives As Versatile Research Tools
The true versatility of maleimide (B117702) chemistry is unlocked through the modification of the nitrogen atom of the maleimide ring, leading to a vast array of N-substituted maleimide derivatives. rdd.edu.iqresearchgate.net By attaching different functional groups to the nitrogen, researchers can tailor the properties and applications of the maleimide. These derivatives serve as powerful tools for a multitude of research purposes. ucl.ac.be
A primary application of N-substituted maleimides is in bioconjugation, the process of linking molecules to biological targets like proteins, peptides, or antibodies. axispharm.commdpi.com The maleimide group provides a highly selective handle for reacting with cysteine residues in proteins, which contain a thiol group. nih.govmdpi.com This specificity allows for the site-specific labeling of proteins with fluorescent dyes, radioisotopes, or other reporter molecules, enabling detailed studies of protein function, localization, and interactions. contoo.deucl.ac.uk Furthermore, N-substituted maleimides are instrumental in the construction of antibody-drug conjugates (ADCs), where a potent drug is attached to an antibody that specifically targets cancer cells. axispharm.comcreativepegworks.com
Beyond bioconjugation, N-substituted maleimides are employed in the synthesis of polymers with specific properties, such as thermal stability. researchgate.net They are also used to functionalize surfaces, creating materials with tailored characteristics for applications in biosensing and diagnostics. axispharm.com The ability to introduce a wide range of substituents on the nitrogen atom allows for the fine-tuning of properties like solubility, reactivity, and steric hindrance, making N-substituted maleimides a highly adaptable class of compounds for scientific exploration. tandfonline.com
Focused Perspective: N Carboxyheptyl Maleimide As a Prototypical Compound for Mechanistic and Applied Investigations
Established and Emerging Synthetic Routes for Maleimide Core Structures
The synthesis of the maleimide ring is a cornerstone of preparing N-substituted maleimides. The methodologies for creating this core structure are well-documented, with ongoing research focused on improving efficiency, yield, and reaction conditions.
Synthesis via N-Substituted Maleamic Acid Intermediates
The most common and well-established route to N-substituted maleimides proceeds through an N-substituted maleamic acid intermediate. google.comgoogle.com This two-step process is broadly applicable and begins with the reaction of a primary amine with maleic anhydride (B1165640). uobaghdad.edu.iqucl.ac.be This initial reaction is typically a rapid, high-yield acylation that forms the corresponding N-substituted maleamic acid. ucl.ac.bejocpr.com
The general reaction is as follows:
Step 1: Formation of Maleamic Acid: A primary amine (R-NH₂) reacts with maleic anhydride in a suitable solvent. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the N-substituted maleamic acid. This step is often carried out at low temperatures (0-5 °C) to control the reaction rate. jocpr.com Solvents like diethyl ether or dioxane are commonly used. ucl.ac.bejocpr.com
Step 2: Cyclodehydration: The formed N-substituted maleamic acid is then subjected to a dehydration reaction to close the five-membered imide ring. This step is crucial and various strategies have been developed to achieve this transformation efficiently. google.comuobaghdad.edu.iq
This method's popularity stems from the ready availability of diverse primary amines and maleic anhydride, allowing for the synthesis of a wide array of N-substituted maleimides. researchgate.net
Application of Phase Transfer Catalysis in Maleimide Formation
Phase transfer catalysis (PTC) has emerged as an efficient technique to facilitate the synthesis of N-substituted maleimides from their corresponding maleamic acids. niscpr.res.in This method is particularly advantageous as it can lead to excellent yields under mild conditions. niscpr.res.in In a typical PTC setup, the reaction involves the maleamic acid, a base (like sodium carbonate), and a phase transfer catalyst in a biphasic solvent system. niscpr.res.in
A notable example involves the use of tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. niscpr.res.in The catalyst transports the maleamate (B1239421) anion from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent (like dimethyl sulfate) before cyclizing. niscpr.res.in Research has shown that the choice of base is critical; for instance, sodium carbonate provides better results than stronger bases like sodium hydroxide, which can promote hydrolysis of the intermediate ester back to the maleamic acid. niscpr.res.in The presence of the phase transfer catalyst is essential for the cyclization to the maleimide to occur efficiently. niscpr.res.in
Cyclodehydration Strategies for Imide Ring Closure
The critical step of converting the N-substituted maleamic acid to the final maleimide is the cyclodehydration reaction. Several methods have been established to effect this ring closure.
Chemical Dehydration: A widely used laboratory method involves treating the maleamic acid with a dehydrating agent, most commonly acetic anhydride, in the presence of a catalyst like anhydrous sodium acetate (B1210297). google.comuobaghdad.edu.iq This method effectively removes the elements of water to form the stable imide ring.
Thermal Dehydration: Thermal cyclodehydration involves heating the maleamic acid, often in the presence of an acid catalyst and a solvent that allows for the azeotropic removal of water. google.comgoogle.com However, this method can be slow and often requires high-boiling polar aprotic solvents, which can be difficult to remove from the final product. google.com
Catalytic Dehydration: Various catalysts have been developed to improve the efficiency of the cyclodehydration step. Tin compounds, such as stannous oxide, have been shown to be effective catalysts for the heat-dehydration and imidization of N-substituted maleamic acids in a solvent mixture. google.com Other dehydrating reagents used in organic synthesis, such as phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃), can also promote the cyclization. organic-chemistry.org Computational studies suggest that the cyclodehydration mechanism can be complex, potentially involving the formation of a mixed anhydride intermediate before ring closure. researchgate.net
Specific Synthesis of this compound
The synthesis of this compound is a specific application of the general synthetic principles outlined above, tailored to incorporate a seven-carbon carboxylic acid chain onto the maleimide nitrogen.
Multi-Step Synthetic Pathways from Precursor Molecules
The synthesis of this compound is achieved through a well-defined two-step procedure that mirrors the general synthesis of N-substituted maleimides. researchgate.netresearchgate.net
The precursor molecules for this synthesis are:
Maleic Anhydride: Provides the maleimide core structure.
8-Aminooctanoic Acid: This is the primary amine that provides the N-substituent, the carboxyheptyl chain.
The synthetic pathway proceeds as follows:
Step 1: Synthesis of N-(Carboxyheptyl)maleamic Acid: 8-Aminooctanoic acid is reacted with maleic anhydride. The amino group of 8-aminooctanoic acid performs a nucleophilic attack on a carbonyl carbon of maleic anhydride, resulting in the ring-opening of the anhydride and the formation of the intermediate, N-(carboxyheptyl)maleamic acid.
Step 2: Cyclodehydration to this compound: The N-(carboxyheptyl)maleamic acid intermediate is then cyclized through dehydration. This is typically accomplished by heating the amic acid in the presence of acetic anhydride and a catalyst such as sodium acetate. researchgate.net The reaction removes a molecule of water, leading to the formation of the five-membered imide ring and yielding the final product, this compound. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound involves careful control of reaction parameters in both steps to maximize the yield and purity of the final product.
| Parameter | Step 1: Amic Acid Formation | Step 2: Cyclodehydration | Rationale |
| Temperature | Typically performed at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature. | Requires elevated temperatures (heating/reflux). google.com | Low temperature in Step 1 controls the initial exothermic reaction. High temperature in Step 2 is necessary to overcome the activation energy for dehydration and ring closure. |
| Solvent | Aprotic solvents like glacial acetic acid, diethyl ether, or dioxane are common. ucl.ac.bejocpr.comresearchgate.net | The reaction is often carried out with the dehydrating agent (e.g., acetic anhydride) acting as the solvent, or in a high-boiling azeotroping solvent like toluene (B28343) or xylene. google.comgoogle.com | The solvent must dissolve the reactants and facilitate the reaction without participating in unwanted side reactions. |
| Catalyst | Generally does not require a catalyst. | A weak base like sodium acetate is often used with acetic anhydride. uobaghdad.edu.iq Acid catalysts or metallic catalysts can be used in thermal methods. google.comgoogle.com | The catalyst facilitates the ring-closure step, which is often the rate-limiting step of the overall synthesis. |
| Reaction Time | Typically a few hours. jocpr.com | Can range from a few hours to over 15 hours, depending on the method and temperature. google.com | Sufficient time must be allowed for the reaction to proceed to completion to maximize the yield. |
The yield of N-substituted maleimides can be significantly influenced by the chosen synthetic route. For instance, phase transfer catalysis has been reported to produce N-substituted maleimides in very good to excellent yields. niscpr.res.in For the specific synthesis of this compound and its analogs, the two-step method using acetic anhydride for cyclization is a proven and reliable approach. researchgate.net The final product is typically purified by recrystallization to obtain a pure, crystalline solid.
Advanced Derivatization Strategies for this compound Analogs
The this compound structure serves as a versatile platform for the development of more complex and functionally diverse molecules. Advanced derivatization strategies focus on either modifying the alkyl chain to introduce new functionalities or converting the terminal carboxyl group to create bifunctional crosslinkers essential for bioconjugation. These modifications allow for the fine-tuning of properties such as solubility, spacing, and reactivity.
Introduction of Functional Groups on the Alkyl Chain
The introduction of functional groups onto the N-alkyl chain of maleimides expands their utility beyond a simple linker. While direct functionalization of the saturated heptyl chain of a pre-formed this compound is challenging, analogs are more commonly synthesized by starting with a modified amine precursor. This precursor, which already contains the desired functional group along with the core alkylamine structure, is then reacted with maleic anhydride or a derivative thereof to form the final functionalized maleimide.
This synthetic approach allows for the incorporation of a wide array of functionalities. For instance, hydrophilic groups such as hydroxyl (–OH) or ether linkages can be incorporated into the alkyl chain to improve the aqueous solubility of the maleimide derivative. mdpi.com The classic method for synthesizing these N-substituted maleimides involves the condensation of maleic anhydride with the desired substituted amine, followed by a ring-closure step under acidic conditions. researchgate.net
Research Findings:
Studies have demonstrated various strategies for creating N-alkyl maleimides with diverse functionalities.
Hydrophilic Groups: Maleimide derivatives with free hydroxyl groups on the alkyl chain can be synthesized by reacting a furan-protected maleic anhydride adduct with an appropriate hydroxy-functionalized amine, followed by a retro-Diels-Alder reaction. rsc.org This provides a site for further modification or enhances the water solubility of the resulting molecule.
Alkynyl and Azido Groups: For applications in "click chemistry," functional groups like alkynes or azides can be incorporated into the alkyl chain. This is typically achieved by using an amino-alkyne or amino-azide as the starting material for the reaction with maleic anhydride.
Branched Chains: The alkyl chain can also be branched or contain aromatic moieties to alter the steric properties and spacing of the linker. ucl.ac.be
The table below summarizes examples of functional groups that can be introduced onto the N-alkyl chain of maleimide analogs and the corresponding amine precursors required for their synthesis.
| Desired Functional Group | Example Precursor Amine | Potential Application |
| Hydroxyl (–OH) | 8-Amino-1-octanol | Improved hydrophilicity, point for further derivatization |
| Ether (–O–) | 2-(2-Aminoethoxy)ethanol | Enhanced water solubility, flexible spacer |
| Alkyne (–C≡CH) | Propargylamine | Click chemistry conjugation (CuAAC) |
| Azide (B81097) (–N₃) | 3-Azidopropylamine | Click chemistry conjugation (SPAAC) |
| Additional Carboxyl (–COOH) | 1,8-Diaminooctane (followed by reaction with succinic anhydride) | Introduction of a second reactive site |
Synthesis of Bifunctional Maleimide Derivatives for Conjugation
A primary application of this compound is its use as a precursor for synthesizing heterobifunctional crosslinking agents. acs.org These reagents contain two different reactive groups at either end of a spacer arm, enabling the sequential and controlled covalent linking of two different molecules. thermofisher.com The maleimide group offers high reactivity and specificity towards sulfhydryl (thiol) groups (–SH) found in cysteine residues of proteins, forming a stable thioether bond under near-neutral pH conditions (6.5-7.5). thermofisher.com
The synthesis of a bifunctional derivative from this compound typically involves the chemical activation of its terminal carboxyl group. A common strategy is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. The resulting molecule is a heterobifunctional crosslinker with a sulfhydryl-reactive maleimide at one end and an amine-reactive NHS ester at the other. thermofisher.comkorambiotech.com
Research Findings:
The combination of a maleimide and an NHS ester in a single molecule is particularly powerful for protein-protein conjugation. thermofisher.com The NHS ester reacts efficiently with primary amines (–NH₂) found in lysine (B10760008) residues and the N-terminus of proteins. thermofisher.com Because the NHS ester is more susceptible to hydrolysis in aqueous solutions, conjugation is often performed in a two-step process to maximize efficiency and prevent unwanted polymerization. thermofisher.com First, the NHS ester end of the crosslinker is reacted with the first protein. After removing the excess, unreacted crosslinker, the second protein, which contains a free sulfhydryl group, is added to react with the maleimide group. thermofisher.com
To enhance properties like solubility and reduce steric hindrance, the spacer arm connecting the two reactive ends can be modified. Polyethylene glycol (PEG) chains are frequently incorporated into the linker structure. An example of such a derivative is Maleimide-PEG-carboxyheptyl-NHS , which combines the maleimide function with an amine-reactive NHS ester via a PEG and carboxyheptyl spacer. rsc.org
The table below details common types of bifunctional maleimide derivatives, highlighting their reactive ends and the nature of their spacer arms.
| Derivative Type | Reactive Group 1 | Reactive Group 2 | Spacer Arm Characteristics | Example Compound |
| Amine-to-Sulfhydryl | Maleimide | NHS Ester | Cyclohexane-stabilized alkyl chain | Sulfo-SMCC thermofisher.com |
| Amine-to-Sulfhydryl with PEG | Maleimide | NHS Ester | Polyethylene glycol (PEG) chain | SM(PEG)n |
| Amine-to-Sulfhydryl with Cleavable Spacer | Maleimide | NHS Ester | Disulfide bond | SPDP |
| Photoreactive | Maleimide | Phenyl Azide | Alkyl or PEG chain | APDP |
Nucleophilic Addition Chemistry of the Maleimide Electrophile
The electron-deficient double bond of the maleimide ring in this compound is highly susceptible to nucleophilic attack. This reactivity is enhanced by the two adjacent carbonyl groups, which withdraw electron density, making the β-carbon atom of the alkene a prime target for Michael acceptors.
The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of bioconjugation chemistry, prized for its high specificity, rapid kinetics, and efficiency under mild, aqueous conditions. researchgate.netmdpi.comtcichemicals.com This Michael-type addition results in the formation of a stable succinimidyl thioether linkage. thermofisher.com The high reactivity of maleimides as an electrophile is due to the α,β-unsaturation combined with the two carbonyl groups, which allows for a swift reaction with nucleophiles like thiolate anions. mdpi.com
The reaction of maleimides with the thiol-containing amino acid cysteine is particularly well-studied. The process is initiated by the nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the carbon atoms of the maleimide double bond. nih.gov Biomolecular rate constants for the reaction between maleimides and thiols are typically in the range of 10² to 10⁴ M⁻¹s⁻¹, demonstrating a rapid conjugation process. nih.gov
A detailed study analyzing the reaction between L-cysteine and 6-maleimidohexanoic acid, a compound structurally analogous to this compound, revealed the formation of two distinct products. nih.gov Through mass spectrometry and NMR analysis, these were identified as the expected thioether adduct (Cys-S-Mhx) from the thiol addition and, surprisingly, an isomeric adduct where the cysteine's amino group had added to the maleimide ring (Cys-NH-Mhx). nih.gov This suggests that while the thiol reaction is predominant, the amino group can also act as a competing nucleophile under certain conditions. nih.gov
Further mechanistic intricacies include the potential for the initial thioether adduct to undergo intramolecular transamidation when the conjugated thiol is part of a cysteine residue, leading to a more stable, cyclic product. creativepegworks.comnih.gov
The pH of the reaction medium is a critical parameter that governs the specificity and rate of the thiol-maleimide conjugation.
Optimal pH for Thiol Reactivity: The reaction is most specific and efficient in the pH range of 6.5 to 7.5. researchgate.nettcichemicals.comthermofisher.com In this slightly acidic to neutral environment, the thiol group (pKa ~8.6 for cysteine) exists in equilibrium with its more reactive thiolate anion form, while primary amines (like the ε-amino group of lysine, pKa ~10.4) remain largely protonated and thus non-nucleophilic. mdpi.com The reaction between a thiol and a maleimide at pH 7.0 is approximately 1,000 times faster than the reaction with an amine. mdpi.com
Reactivity at Alkaline pH: At pH values above 8.5, the reaction with primary amines becomes more favorable as they are deprotonated. thermofisher.com However, this alkaline environment also significantly increases the rate of a competing side reaction: the hydrolysis of the maleimide ring itself to form a non-reactive maleamic acid, which can no longer participate in the addition reaction. thermofisher.commdpi.com
Reactivity at Acidic pH: Under acidic conditions (e.g., pH 4.5), the thiol-maleimide reaction rate is retarded. nih.gov However, these conditions can be used to promote the stability of other adducts, such as the sulfonyl-succinimide formed from the reaction with sulfinic acids. nih.gov
| pH Range | Primary Reactant | Competing Reactions | Outcome |
| 6.5 - 7.5 | Thiol (Sulfhydryl) | Minimal | Selective formation of stable thioether adduct. researchgate.netthermofisher.com |
| > 8.5 | Primary Amine | Maleimide Hydrolysis | Increased amine conjugation, but also loss of maleimide reactivity. thermofisher.com |
| < 6.5 | Thiol (protonated) | - | Slowed rate of thiol addition. nih.gov |
When a chiral thiol, such as L-cysteine, adds to the prochiral double bond of the maleimide ring, a new stereocenter is created. This results in the formation of a pair of diastereomers. creativepegworks.com The reaction of N-ethylmaleimide with cysteine methyl ester, for instance, immediately forms two distinct diastereomeric Michael adducts, which can be identified and separated by techniques like HPLC. creativepegworks.comresearchgate.net
While highly selective for thiols under optimal conditions, the electrophilic maleimide group of this compound can react with other nucleophiles.
Amines: As previously noted, primary amines can react with maleimides, particularly at pH values above 8.0. thermofisher.com The reaction proceeds via Michael addition to form a stable amine-succinimide adduct. Studies using dibromomaleimides have shown that the initial reaction with a thiol is significantly faster than with an amine, but the subsequent addition of an amine to the bromothiomaleimide intermediate is viable and can be used to create stable, dual-functionalized conjugates. nih.gov
Sulfinic Acids: Maleimides have been shown to react with cysteine sulfinic acids (Cys-SO₂H), a product of thiol oxidation. nih.gov This reaction also proceeds via a Michael addition, resulting in a sulfonyl-succinimide adduct. This adduct is stable under acidic conditions (e.g., pH 4.5), which provides a strategy for selectively labeling protein sulfinic acids. nih.gov
Thiol-Maleimide Michael Addition Reaction
Reversible and Irreversible Adduct Formation
The stability of the adduct formed between a maleimide and a nucleophile is a key consideration for its application. The initial thioether adduct formed from the thiol-maleimide Michael addition is not always permanently stable.
The succinimide (B58015) thioether adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. creativepegworks.comnih.gov This reversibility is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) (GSH) in the cellular cytoplasm, which can lead to an exchange reaction and release of the conjugated molecule. nih.govnih.gov
However, several mechanisms can render the conjugation effectively irreversible:
Hydrolysis: The thiosuccinimide ring of the adduct can undergo hydrolysis to form the corresponding ring-opened succinamic acid derivative. mdpi.comnih.gov This ring-opened structure is stable and not susceptible to the retro-Michael reaction. nih.gov The rate of this hydrolysis is influenced by the substituent on the maleimide nitrogen; N-aryl maleimides, for example, promote rapid hydrolysis, minimizing the window for undesirable thiol exchange. mdpi.com
Transcyclization: In adducts formed with N-terminal cysteine residues, an intramolecular transcyclization can occur. creativepegworks.comnih.gov This involves the nucleophilic attack of the cysteine's free amino group on one of the succinimide carbonyls, resulting in the formation of a stable, six-membered ring structure that "locks" the thioether bond and prevents the retro-Michael reaction. nih.gov
| Adduct Type | Formation Reaction | Stability | Notes |
| Succinimidyl Thioether | Thiol-Maleimide Michael Addition | Potentially Reversible | Can undergo retro-Michael reaction, especially in the presence of other thiols. nih.gov |
| Ring-Opened Thioether | Hydrolysis of Succinimidyl Thioether | Irreversible | The ring-opened structure is stable and prevents dissociation. nih.gov |
| Transcyclized Thioether | Intramolecular Amidation | Irreversible | Occurs with N-terminal cysteine adducts, forming a stable 6-membered ring. nih.gov |
| Sulfonyl-succinimide | Sulfinic Acid-Maleimide Addition | Stable | Stable under acidic conditions. nih.gov |
Hydrolytic Degradation of the Thiosuccinimide Linkage
In addition to the retro-Michael reaction, the thiosuccinimide linkage can also undergo hydrolytic degradation. researchgate.net This process involves the opening of the succinimide ring through the addition of water, resulting in the formation of two isomeric succinamic acid thioethers. prolynxinc.com Unlike the retro-Michael reaction, which is reversible, the hydrolysis of the thiosuccinimide ring is an irreversible process. springernature.com
The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, with higher pH values generally leading to a faster rate of ring opening. uu.nl The structure of the maleimide also plays a crucial role. For instance, the presence of electron-withdrawing groups on the N-substituent of the maleimide can accelerate the rate of hydrolysis. nih.govprolynxinc.comacs.org This is a key consideration in the design of maleimide-based conjugates, as a faster hydrolysis rate can lead to a more stable final product that is resistant to the retro-Michael reaction. prolynxinc.comspringernature.com
The microenvironment surrounding the conjugate can also impact the rate of hydrolysis. For example, local concentrations of positively charged residues in a protein can promote the hydrolysis of the thiosuccinimide ring. ucl.ac.uk This highlights the importance of considering the specific conjugation site on a biomolecule.
It has been observed that the hydrolysis of the thiosuccinimide ring effectively "locks" the conjugate in place, preventing the retro-Michael elimination. springernature.com The resulting ring-opened product is a stable thioether that is no longer susceptible to thiol exchange. nih.govnih.gov This has led to the development of strategies that intentionally promote hydrolysis to enhance the long-term stability of maleimide-thiol conjugates.
Design Strategies for Enhanced Conjugate Stability
Given the challenges of retro-Michael elimination and the desire for stable bioconjugates, several design strategies have been developed to enhance the stability of the thiosuccinimide linkage.
One prominent strategy involves the hydrolysis of the thiosuccinimide ring . As previously discussed, the ring-opened product is stable against retro-Michael reactions. prolynxinc.comspringernature.com This has led to the development of "self-hydrolyzing" maleimides, which are engineered to undergo rapid hydrolysis after conjugation. creativepegworks.com These maleimides often incorporate functionalities that accelerate the ring-opening process, such as electron-withdrawing groups on the nitrogen atom. nih.govprolynxinc.comacs.org By converting the initially formed thiosuccinimide adduct into a stable succinamic acid thioether, the long-term stability of the conjugate is significantly improved.
Another innovative approach is transcyclization . This strategy is particularly effective when the maleimide is conjugated to a peptide or protein with an N-terminal cysteine. nih.gov Following the initial Michael addition, an intramolecular cyclization can occur, where the amide nitrogen of the cysteine backbone attacks the succinimide ring. This results in the formation of a more stable six-membered thiazine (B8601807) ring, which effectively prevents the retro-Michael reaction. d-nb.infonih.govresearchgate.net This transcyclization can be a spontaneous process that occurs over time in a buffered solution. nih.gov
The use of next-generation maleimides (NGMs) with modified ring structures has also been explored. For example, dihalomaleimides have been shown to form more stable adducts. acs.orgacs.orgucl.ac.uk These modifications can alter the electronic properties of the maleimide, making the resulting thiosuccinimide less susceptible to retro-Michael elimination.
The table below summarizes some of the key strategies employed to enhance the stability of maleimide-thiol conjugates.
Strategies for Enhancing the Stability of Maleimide-Thiol Conjugates
| Strategy | Mechanism | Key Advantages | References |
|---|---|---|---|
| Thiosuccinimide Hydrolysis | Irreversible ring-opening of the succinimide to form a stable succinamic acid thioether. | Prevents retro-Michael elimination; can be engineered for "on-demand" stabilization. | prolynxinc.comspringernature.com |
| Transcyclization | Intramolecular cyclization with an N-terminal cysteine to form a stable six-membered thiazine ring. | Forms a highly stable, locked conjugate structure. | d-nb.infonih.govresearchgate.net |
| Next-Generation Maleimides (NGMs) | Modification of the maleimide ring structure (e.g., dihalomaleimides) to alter electronic properties. | Increased stability against both retro-Michael reaction and hydrolysis of the unreacted maleimide. | acs.orgacs.orgucl.ac.uk |
Cycloaddition Reactivity of the Maleimide Double Bond
Beyond its reactivity as a Michael acceptor, the electron-deficient double bond of the maleimide ring in this compound can participate in various cycloaddition reactions. These reactions offer alternative pathways for forming covalent linkages and have found applications in materials science and bioconjugation.
Diels-Alder Cycloadditions (e.g., with Furans) in Polymer Networks
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The maleimide moiety serves as an excellent dienophile, and its reaction with furan (B31954) derivatives is a well-established and powerful tool for creating thermoreversible covalent bonds. nih.gov This reversibility is a key feature, as the Diels-Alder adduct can undergo a retro-Diels-Alder reaction at elevated temperatures, breaking the bond and regenerating the furan and maleimide. nih.gov
This dynamic covalent chemistry has been extensively utilized in the development of self-healing polymers and reversible polymer networks. nih.govmdpi.comrug.nlresearchgate.net In these systems, furan-functionalized polymers can be crosslinked with bismaleimide (B1667444) reagents. When the material is damaged, heating can induce the retro-Diels-Alder reaction, leading to a more fluid state that allows for chain mobility and crack healing. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's integrity. nih.gov
The kinetics and thermodynamics of the furan-maleimide Diels-Alder reaction are well-studied. The reaction typically favors the formation of the endo adduct under kinetic control at lower temperatures, while the exo adduct is the more thermodynamically stable product. nih.gov The rate of the forward and reverse reactions can be tuned by temperature, allowing for control over the network's properties. nih.gov
1,3-Dipolar Cycloaddition Capabilities
The maleimide double bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide or a nitrone, to the maleimide. nih.govarkat-usa.org
The azide-maleimide cycloaddition, often referred to as a "click" reaction, is a highly efficient and specific reaction for forming triazole linkages. nih.gov While the copper-catalyzed version with alkynes is more common, the reaction between azides and activated alkenes like maleimides can also proceed, sometimes accelerated by strain or electronic factors. nih.govacs.orgrsc.org
Nitrones are another class of 1,3-dipoles that readily react with maleimides to form isoxazolidine (B1194047) rings. arkat-usa.orgspbu.ruacs.orgacs.org These reactions can be highly stereoselective, and the resulting isoxazolidine products can be valuable intermediates in organic synthesis. arkat-usa.org The reactivity and stereoselectivity of the nitrone-maleimide cycloaddition can be influenced by the substituents on both the nitrone and the maleimide. arkat-usa.org
The ability of the maleimide group to participate in these diverse cycloaddition reactions expands its utility beyond simple thiol conjugation, opening up possibilities for creating complex molecular architectures and functional materials.
Applications of N Carboxyheptyl Maleimide in Chemical Biology and Biochemistry Research
Bioconjugation and Directed Functionalization of Biomolecules
Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a stable conjugate. N-(Carboxyheptyl)maleimide serves as a crosslinking reagent in these processes. The maleimide (B117702) end of the molecule readily reacts with sulfhydryl (thiol) groups, while the carboxylic acid end can be activated to react with primary amines. broadpharm.com This dual reactivity allows for the directed functionalization of a wide array of biomolecules.
Covalent Modification of Proteins and Peptides
The ability to selectively modify proteins and peptides is crucial for understanding their function, developing diagnostic tools, and creating therapeutic agents. This compound provides a means to achieve such modifications with a degree of specificity.
The maleimide group of this compound exhibits high reactivity towards the thiol group of cysteine residues in proteins and peptides. qyaobio.comresearchgate.net This reaction, a Michael addition, forms a stable thioether bond. thermofisher.com This specificity allows for site-specific conjugation, particularly when a protein has a limited number of accessible cysteine residues. qyaobio.com By engineering proteins to have a single reactive cysteine at a specific location, researchers can attach probes, drugs, or other molecules with high precision. nih.govmdpi.com This method is advantageous as it is often faster and less reversible than disulfide coupling. jku.at
While maleimides are primarily known for reacting with cysteines, strategies have been developed for the N-terminal modification of proteins. chemrxiv.org The α-amino group at the N-terminus of a protein has a different pKa than the ε-amino groups of lysine (B10760008) residues, allowing for selective modification under controlled pH conditions. nih.govmdpi.com The carboxylic acid end of this compound can be activated to react with this N-terminal amine, providing a method for attaching various functionalities to the beginning of a polypeptide chain. broadpharm.comresearchgate.net Recent research has also explored copper(II)-mediated reactions for the N-terminal modification of proteins using maleimide derivatives. chemrxiv.org
The development of research tools often involves labeling antibodies and peptides with reporters like fluorescent dyes or biotin. rsc.org this compound can be used as a linker in these applications. For instance, a fluorescent molecule can be attached to the carboxylic acid end of this compound, and the resulting conjugate can then be reacted with a cysteine-containing antibody or peptide. qyaobio.commdpi.com This approach is widely used in the creation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that specifically targets cancer cells. nih.govcreativepegworks.comsynaffix.com Similarly, peptides can be conjugated to carrier proteins to enhance their immunogenicity for antibody production. thermofisher.com
Table 1: Examples of this compound in Research Tool Development
| Application | Biomolecule | Attached Moiety | Purpose |
| Immunoassays | Antibody | Enzyme | Signal generation |
| Fluorescence Microscopy | Peptide | Fluorescent Dye | Visualization of cellular structures |
| Antibody-Drug Conjugates | Antibody | Cytotoxic Drug | Targeted cancer therapy |
| Immunogen Preparation | Peptide | Carrier Protein | Eliciting an immune response |
Functionalization of Oligonucleotides and Carbohydrates
The utility of this compound extends beyond proteins to other important biomolecules like oligonucleotides and carbohydrates. Oligonucleotides can be modified with a thiol group and subsequently reacted with a maleimide-functionalized molecule. jku.atmdpi.com This allows for the attachment of labels or other functionalities to specific points on a DNA or RNA strand. mdpi.com While direct incorporation of maleimides during solid-phase oligonucleotide synthesis is challenging, amino-modified oligonucleotides can be reacted with linkers like this compound. nih.gov Carbohydrate moieties on glycoproteins can also be targeted for conjugation, often after chemical modification to introduce a reactive group. huji.ac.il
Enzyme Inhibition and Mechanistic Enzymology
This compound has been identified as a potent inhibitor of certain enzymes, most notably prostaglandin (B15479496) endoperoxide synthase (PGHS). nih.gov This enzyme, also known as cyclooxygenase (COX), is a key player in the inflammatory response.
Research has shown that N-(carboxyalkyl)maleimides can rapidly and irreversibly inactivate both the cyclooxygenase and peroxidase activities of PGHS. mdpi.comnih.gov The inhibitory potency is highly dependent on the length of the alkyl chain, with the heptyl chain of this compound being optimal. nih.gov The carboxylic acid group is also crucial for this rapid inhibition. nih.govacs.org Studies have indicated that this compound is a significantly more potent covalent inactivator of PGHS than aspirin. nih.gov
The mechanism of inhibition involves covalent modification of the enzyme. acs.orgresearchgate.net While initial thoughts might point to cysteine modification, studies have suggested that for PGHS-1, the inhibition by this compound is not due to the modification of a cysteine residue. researchgate.net Further investigations into the precise mechanism have been challenging due to the instability of the enzyme-inhibitor adduct. acs.orgresearchgate.net Interestingly, the inhibition of apoPGHS-1 (the enzyme without its heme cofactor) by this compound was found to be irreversible, but upon addition of hematin (B1673048), a significant portion of the enzyme activity could be recovered, suggesting a complex inhibitory mechanism. acs.orgresearchgate.net
Table 2: Inhibitory Activity of this compound on Prostaglandin Endoperoxide Synthase (PGHS)
| Enzyme Isoform | Activity | IC50 (µM) | Reference |
| Ovine PGHS-1 | Cyclooxygenase | 0.1 | nih.gov |
| Ovine PGHS-1 | Peroxidase | 3 | nih.gov |
| Mouse PGHS-2 | Cyclooxygenase | 4.5 | nih.gov |
| Human PGHS-2 | Cyclooxygenase | 14 | nih.gov |
Inhibition of Prostaglandin Endoperoxide Synthase (PGHS)
This compound has been identified as a highly potent inhibitor of Prostaglandin Endoperoxide Synthase (PGHS), also known as cyclooxygenase (COX). nih.gov It demonstrates a significantly greater inhibitory potency, reported to be 3 to 5 orders of magnitude higher than that of aspirin. nih.gov This compound effectively inhibits both the cyclooxygenase and peroxidase activities of the enzyme. nih.govacs.org Its efficacy extends to both isoforms of the enzyme, PGHS-1 and PGHS-2. nih.govacs.orgacs.org Optimal inhibitory activity is observed with the heptyl (seven-carbon) alkyl chain, as shortening or lengthening the chain by a single methylene (B1212753) unit leads to a drastic reduction in potency. nih.govacs.org
The inhibitory concentrations (IC₅₀) highlight its potency against different PGHS isoforms.
| Enzyme | Activity | IC₅₀ (μM) | Source |
|---|---|---|---|
| Ovine PGHS-1 | Cyclooxygenase | 0.1 | nih.govacs.org |
| Ovine PGHS-1 | Peroxidase | 3 | nih.govacs.org |
| Mouse PGHS-2 | Cyclooxygenase | 4.5 | nih.govacs.org |
| Human PGHS-2 | Cyclooxygenase | 14 | nih.govacs.org |
The inactivation of PGHS by N-(carboxyalkyl)maleimides occurs in a distinct, biphasic manner, characterized by an initial, extremely rapid phase of inhibition followed by a slower, time-dependent inactivation. nih.gov This inhibitory action is due to covalent modification of the enzyme. nih.govacs.orgacs.org Evidence for this covalent mechanism comes from studies using N-(Carboxyheptyl)succinimide, the saturated analog of the maleimide. nih.gov This succinimide (B58015) counterpart, which is incapable of the Michael addition reaction, showed no inhibitory activity toward either the cyclooxygenase or peroxidase functions of PGHS, underscoring that the maleimide's reactive double bond is critical for both the rapid and time-dependent phases of inactivation. nih.govacs.orgacs.org
Interestingly, the adduct formed between this compound and the enzyme appears to be unstable under certain conditions. acs.orgresearchgate.netresearchgate.net When the hematin-reconstituted holoenzyme is inhibited, it can spontaneously regenerate about 50% of its cyclooxygenase and peroxidase activities, suggesting the adduct breaks down to release the active enzyme. acs.orgresearchgate.netresearchgate.netresearchgate.net However, when the apoenzyme (without the heme cofactor) is inhibited, this regeneration of activity is not observed. acs.orgresearchgate.netresearchgate.net
The carboxylate group of this compound is essential for its rapid inhibitory action. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net Studies comparing N-(carboxyalkyl)maleimides with their non-carboxylated N-alkylmaleimide counterparts revealed that the latter only act as time-dependent inactivators, lacking the initial rapid inhibition phase. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates that the negatively charged carboxylate group facilitates a rapid, high-affinity binding to the enzyme, which positions the maleimide group for subsequent covalent modification. researchgate.netresearchgate.netresearchgate.netresearchgate.net This binding is proposed to occur within the cyclooxygenase active site channel. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Further supporting the importance of the carboxylate, pretreatment of the apoenzyme with this compound rendered the protein resistant to cleavage by trypsin. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
A proposed model for the interaction suggests that the carboxylate functionality of this compound binds within the cyclooxygenase channel of PGHS. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netcapes.gov.brcnjournals.com This binding likely mimics the interaction of the natural substrate, arachidonic acid, which also features a carboxylate group that binds to a key arginine residue (Arg120) in the active site. acs.org
The presence of the heme cofactor appears to induce a conformational change in the protein that affects the stability of the inhibitor-enzyme adduct. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net When this compound binds to the apoenzyme (lacking heme), a stable adduct is formed, and enzyme activity is not regenerated. acs.orgresearchgate.netresearchgate.net However, the addition of hematin to this inhibited apoenzyme triggers the recovery of about 50% of the cyclooxygenase activity. acs.orgresearchgate.netresearchgate.netresearchgate.net This suggests that the heme-induced conformational change increases the susceptibility of the adduct to hydrolytic cleavage, leading to the breakdown of the adduct and regeneration of the active enzyme. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Inhibition of Monoglyceride Lipase (B570770) (MGL) and Related Enzymes
While research on this compound is specific to PGHS, the broader class of N-substituted maleimides has been investigated as inhibitors of Monoglyceride Lipase (MGL), a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). ucl.ac.betib.eunih.govnih.govacs.org These compounds have emerged as a promising class of potent and selective MGL inhibitors. ucl.ac.betib.eunih.gov
Structure-activity relationship (SAR) studies on various N-substituted maleimides have provided insights into the features that govern their MGL inhibitory potency. ucl.ac.be These studies have explored derivatives including N-(alkylphenyl)maleimides, N-(halogenophenyl)maleimides, and others, revealing that modifications to the N-substituent significantly impact activity. ucl.ac.be
For instance, in the N-(alkylphenyl)maleimide series, compounds with smaller alkyl groups like methyl or ethyl in the ortho position of the phenyl ring showed strong inhibition. ucl.ac.be Lengthening the alkyl chain at the para position from two carbons (N-(4-ethylphenyl)maleimide) to seven carbons (N-(4-heptylphenyl)maleimide) resulted in only a minor change in inhibitory activity, with IC₅₀ values remaining in the low micromolar range. ucl.ac.be This suggests that while a lipophilic substituent is tolerated, its length is not a critical determinant of potency in this specific series. ucl.ac.be More hydrophilic substituents, such as hydroxyl or alkoxy groups, were also tolerated, yielding inhibitors with IC₅₀ values in the mid-micromolar range. ucl.ac.be
| Compound | MGL IC₅₀ (μM) | Source |
|---|---|---|
| N-(4-ethylphenyl)maleimide | 2.82 | ucl.ac.be |
| N-(4-heptylphenyl)maleimide | 2.12 | ucl.ac.be |
| N-(3-iodophenyl)maleimide | 2.24 | ucl.ac.be |
| 1-biphenyl-4-ylmethylmaleimide | 0.790 | ucl.ac.benih.gov |
| N-(4-hydroxyphenyl)maleimide | 12.9 | ucl.ac.be |
N-substituted maleimides function as irreversible inhibitors of MGL. ucl.ac.betib.eunih.govnih.govacs.org This characteristic has been confirmed through rapid dilution experiments, which showed that the enzyme does not regain activity upon dilution of the inhibitor-enzyme complex, a hallmark of irreversible inhibition. ucl.ac.betib.eunih.gov The mechanism of this irreversible inhibition is believed to be a Michael addition reaction between the electrophilic maleimide ring and nucleophilic cysteine residues within the enzyme. nih.gov Mass spectrometry and mutagenesis studies have identified Cys201 and Cys242, located near the MGL active site, as the specific residues that are covalently modified by maleimide-based inhibitors. nih.govrcsb.org
Exploration of Other Enzyme Targets and Reaction Kinetics
This compound and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on prostaglandin endoperoxide synthases (PGHS). N-(carboxyalkyl)maleimides act as rapid, time-dependent inhibitors of PGHS. researchgate.net The presence of the carboxylate group is crucial for this rapid inhibition, as the corresponding N-alkylmaleimides only exhibit time-dependent inactivation. researchgate.net
Research on ovine PGHS-1 has shown that this compound inactivates the cyclooxygenase activity in a time- and concentration-dependent manner. acs.org It also inactivates the peroxidase activity of PGHS and inhibits the cyclooxygenase activity of the inducible isozyme, PGHS-2. acs.org The mechanism of inhibition involves the covalent modification of the protein. acs.org Interestingly, while the adduct formed between this compound and apoPGHS-1 (the enzyme without its heme cofactor) is stable, the inhibition of the hematin-reconstituted enzyme is reversible. researchgate.netacs.org The addition of hematin to the inhibited apoenzyme leads to a recovery of about 50% of the cyclooxygenase activity, suggesting a conformational change in the protein that makes the adduct more susceptible to hydrolysis. researchgate.netacs.org This suggests that the adduct responsible for inhibition breaks down, regenerating the active enzyme. acs.org It has been proposed that the carboxylate functionality of the maleimide binds within the cyclooxygenase active site channel. researchgate.netacs.org
Beyond PGHS, other N-substituted maleimides have been explored as inhibitors for other enzymes. For instance, a series of N-(alkylphenyl)maleimides were synthesized and evaluated as inhibitors of monoglyceride lipase (MGL), an enzyme involved in the endocannabinoid system. ucl.ac.be These compounds displayed MGL inhibition with IC50 values in the low micromolar range and showed good selectivity over fatty acid amide hydrolase (FAAH). ucl.ac.be Rapid dilution experiments indicated that these N-substituted maleimides act as irreversible inhibitors of MGL. ucl.ac.be
The reaction kinetics of maleimides with thiols, the primary target for their covalent modification, are influenced by pH. The reaction is dependent on the pKa of the thiol, with the thiolate anion being the reactive species. nih.gov The rate of the thiol-maleimide reaction can be modulated by adjusting the pH of the buffer. nih.gov
| Enzyme Target | Inhibitor | Key Findings | Reference |
| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | This compound | Rapid and time-dependent irreversible inhibition of cyclooxygenase and peroxidase activity. Carboxylate group is critical for rapid inhibition. | researchgate.netacs.org |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | This compound | Inhibition of cyclooxygenase activity. | acs.org |
| Monoglyceride Lipase (MGL) | N-(alkylphenyl)maleimides | Irreversible inhibition with low micromolar IC50 values and high selectivity over FAAH. | ucl.ac.be |
Development and Utilization of Chemical Probes
The reactive nature of the maleimide group makes it a valuable component in the design of chemical probes for studying biological systems.
Maleimides are frequently conjugated to fluorescent dyes to create thiol-reactive probes for labeling and imaging biomolecules. lumiprobe.combiotium.com These probes are used to label sulfhydryl groups on proteins, peptides, and other molecules. biotium.comthermofisher.com The reaction between the maleimide and a thiol group forms a stable thioether bond, typically at a pH range of 6.5-7.5. thermofisher.comthermofisher.com At neutral pH, the maleimide group is significantly more reactive towards a free sulfhydryl group than towards an amine. thermofisher.com
A variety of fluorescent dyes, such as fluorescein, rhodamine, coumarin, and cyanine (B1664457) dyes, have been functionalized with maleimide groups to create a toolbox of fluorescent probes with diverse spectral properties. lumiprobe.comsigmaaldrich.comlumiprobe.com For example, fluorescein-5-maleimide (B15326) is a commonly used reagent for fluorescently labeling proteins and peptides via their thiol groups. sigmaaldrich.comnsf.gov These fluorescently labeled molecules can then be used in a range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. tocris.comthermofisher.com
The development of "activatable" nanoprobes represents a more advanced application. These probes are designed to be in an "off" state and switch to an "on" state in specific microenvironments, such as those found in tumors. nih.gov This approach enhances the signal-to-noise ratio, improving sensitivity and specificity. nih.gov For instance, a nanoprobe can be designed where the fluorescence of a dye is quenched until a specific enzyme, like a matrix metalloproteinase (MMP) that is overexpressed in tumors, cleaves a linker, leading to fluorescence activation. nih.govgaomingyuan.com
| Probe Type | Fluorophore | Reactive Group | Application | Reference |
| Thiol-Reactive Fluorescent Dye | Fluorescein | Maleimide | Labeling of proteins and peptides | sigmaaldrich.comthermofisher.com |
| Thiol-Reactive Fluorescent Dye | Coumarin | Maleimide | Labeling of thiolated biomolecules | lumiprobe.comrsc.org |
| Thiol-Reactive Fluorescent Dye | Cyanine Dyes (e.g., sulfo-Cyanine5.5) | Maleimide | Labeling of sensitive proteins | lumiprobe.com |
| Near-Infrared (NIR) Fluorescent Dye | IRDye® 680RD | Maleimide | Fluorescence microscopy | tocris.com |
| Activatable Nanoprobe | ANNA (ratiometric pH dye) | Maleimide (via linker) | In vivo pH mapping of tumors | nih.gov |
Photoaffinity labeling (PAL) is a powerful technique used to identify and map ligand-binding sites and protein-protein interactions. nih.govenamine.net PAL probes are molecules that contain a photo-reactive group, which upon activation by light, forms a highly reactive species that can covalently bond to nearby molecules. nih.govenamine.net
While this compound itself is not a photoaffinity label, the maleimide functional group can be incorporated into the design of photoaffinity probes. These probes can be used to capture transient interactions that are difficult to study by other means. nih.gov The general strategy involves a molecule that can bind non-covalently to a target protein. Upon photo-activation, the probe forms a covalent bond with the target, allowing for subsequent identification and analysis of the binding site. nih.govevotec.com Common photo-reactive moieties used in PAL include diazirines, benzophenones, and aryl azides. enamine.net
The combination of a maleimide for thiol-reactivity with a photo-reactive group can create a bifunctional probe. This would allow for initial covalent attachment to a cysteine residue, followed by photo-induced cross-linking to interacting partners.
Recent research has expanded the known reactivity of maleimides to include cysteine sulfinic acids (R-SO₂H), a type of oxidative post-translational modification. nih.govnih.gov This discovery has led to the development of maleimide-based probes for profiling protein S-sulfination. nih.govnih.gov
A sequential alkylation strategy has been developed to selectively label protein sulfinic acids. nih.gov In this method, free thiols are first blocked with iodoacetamide. Subsequently, the sulfinic acids are reacted with a maleimide-linked reporter tag. nih.gov This reaction forms a stable sulfone Michael adduct. nih.gov The reaction is performed under acidic conditions (pH 4.5) to prevent cross-reactivity with lysine residues and minimize hydrolysis of the succinimide ring. nih.gov The resulting sulfonyl-succinimide conjugate is stable and the reaction is not reversible under these conditions. nih.gov
This method allows for the profiling of S-sulfination in complex biological samples, such as cell lysates and tissue homogenates. nih.govnih.gov It has been used to demonstrate differential S-sulfination across various mouse tissues and in response to cellular stress, such as endoplasmic reticulum stress and lipopolysaccharide stimulation. nih.gov This provides a valuable tool for investigating the physiological role of cysteine S-sulfination in health and disease. nih.gov
N Carboxyheptyl Maleimide in Polymer Science and Advanced Materials Research
Polymerization of Maleimide (B117702) Monomers and Derivatives
N-substituted maleimides, such as N-(Carboxyheptyl)maleimide, are versatile monomers in polymer synthesis. The reactivity of the maleimide double bond allows for its participation in various polymerization mechanisms, enabling the creation of polymers with tailored structures and properties. The specific polymerization technique employed dictates the resulting polymer's molecular weight, architecture, and functionality.
Free-Radical Polymerization for Poly(maleimide) Synthesis
Free-radical polymerization (FRP) is a common method for synthesizing polymers from maleimide derivatives. N-substituted maleimides are 1,2-disubstituted ethylenic compounds that can be polymerized using radical initiators like N,N'-azobisizobutyronitrile (AIBN). lew.ro These monomers readily copolymerize with various electron-rich vinyl monomers, such as styrene and methyl methacrylate (MMA). nih.govresearchgate.net
The copolymerization of maleimides with other monomers is a key strategy for creating materials with enhanced properties, such as higher thermal stability and specific functionalities. researchgate.net The tendency for maleimides to form alternating copolymers with electron-donor monomers is a significant feature of their free-radical polymerization behavior. kpi.uacmu.edu For instance, the copolymerization of styrene with N-phenylmaleimide is dominated by this alternating tendency. cmu.edu The reactivity ratios of the comonomers, which describe their relative preference for adding to the growing polymer chain, are crucial for predicting and controlling the final copolymer composition.
Detailed studies on monomers structurally similar to this compound, such as N-(4-carboxyphenyl)maleimide (CPMI), provide insight into this process. The reactivity ratios for CPMI with styrene and MMA have been determined using methods like the Fineman-Ross and Kelen-Tudos analyses, as shown in the table below. researchgate.net
Table 1: Reactivity Ratios for the Free-Radical Copolymerization of N-(4-carboxyphenyl)maleimide (M1) with Styrene and MMA (M2)
| Comonomer (M2) | r1 (CPMI) | r2 (M2) | Copolymerization System |
|---|---|---|---|
| Methyl Methacrylate (MMA) | 0.26 | 2.51 | CPMI/MMA |
| Styrene (St) | 0.08 | 0.22 | CPMI/St |
Data sourced from a study on the free-radical copolymerization of N-(4-carboxyphenyl)maleimide initiated by AIBN in THF solvent at 80°C. researchgate.net
This data indicates how the maleimide monomer incorporates into the polymer chain relative to its comonomer, allowing for the tailoring of polymer properties. researchgate.net
Anionic Polymerization for Tunable Material Properties
Anionic polymerization offers another route to synthesizing polymaleimides, providing a pathway to materials with tunable properties. This method can be initiated by various nucleophiles, including amines and phosphines. escholarship.org For example, the anionic polymerization of N-methylmaleimide can be initiated by agents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tributylphosphine (TBP). escholarship.org
The polymerization rate and success of anionic polymerization are highly dependent on the reaction conditions, particularly the solvent polarity. escholarship.org Research has shown that in polar solvents like dimethyl sulfoxide (DMSO), polymerization can proceed very rapidly. escholarship.org However, this process can be complex, with potential side reactions. Nucleophiles can react with maleimides through Michael addition, which may compete with the desired polymerization pathway. escholarship.org Furthermore, base-catalyzed enolate formation on the α-carbon of thiol-maleimide adducts can present an alternative initiation pathway for maleimide polymerization in polar solvents. escholarship.org By carefully controlling the initiator, solvent, and monomer concentrations, anionic polymerization can be used to influence the final properties of the resulting polymer.
Controlled Polymerization Techniques (e.g., RAFT)
Controlled or living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become essential for synthesizing well-defined polymers from maleimide monomers. escholarship.org RAFT polymerization enables precise control over molecular weight, results in low dispersity (Đ), and allows for the creation of complex polymer architectures like block and star copolymers. escholarship.orgmdpi.commdpi.com
The RAFT process has been successfully applied to the copolymerization of N-substituted maleimides with monomers like styrene. mdpi.com This technique ensures a "living" polymerization, which helps maintain homogeneity in the polymer chain compositions. mdpi.com Photomediated RAFT polymerization of maleimide monomers has also been demonstrated, proceeding efficiently under irradiation with visible light, sometimes without the need for a photocatalyst. unc.edu
However, the application of RAFT to maleimide systems is not without challenges. Side reactions can occur; for instance, in the RAFT polymerization of N-isopropyl acrylamide (NIPAm) with a maleimide-containing comonomer, aminolysis was identified as a potential side-reaction leading to the formation of "dead" polymer chains that have lost their RAFT end-group. mdpi.com Similarly, when copolymerizing with n-butyl acrylate, radical attack on the maleimide moiety can lead to the formation of double stars. mdpi.com Despite these challenges, RAFT remains a powerful tool for creating advanced functional materials based on this compound and other derivatives.
Table 2: Examples of RAFT Polymerization Systems Involving Maleimide Derivatives
| Monomers | RAFT Agent | Key Finding |
|---|---|---|
| N-phenylmaleimide (N-PMI) and Styrene | 2-cyanoprop-2-yl dithionaphthalenoate (CPDN) | Polymerization rate was significantly elevated in a hydrogen-bonding solvent (HFIP) compared to toluene (B28343). mdpi.com |
| Maleimide monomer and trithiocarbonate-based CTA | Trithiocarbonate | Photomediated polymerization proceeded under blue and green light without a catalyst. unc.edu |
| n-butyl acrylate (BA) and N-ethylacrylate-3,4-dimethylmaleimide | Star RAFT agent | Formation of double star polymers was observed due to radical attack on the maleimide group. mdpi.com |
| N-isopropyl acrylamide (NIPAm) and N-ethylacrylate-3,4-dimethylmaleimide | Star RAFT agent | Pronounced formation of dead polymer, likely due to aminolysis as a side-reaction. mdpi.com |
Integration into Polymer Systems and Networks
The maleimide group is a highly versatile functional handle for modifying and structuring polymer systems. Its specific reactivity allows it to act as an efficient crosslinking agent and as a key component in the development of advanced materials like self-healing polymer networks.
Maleimide as a Crosslinking Agent in Polymer Design
The maleimide functional group is widely used as a crosslinking agent in polymer design due to its highly specific reactivity, particularly towards thiol groups. vectorlabs.com The reaction between a maleimide and a thiol, known as the thiol-maleimide Michael addition or "click" reaction, is highly efficient and proceeds under mild conditions, making it ideal for forming stable thioether linkages that can crosslink polymer chains. nih.govrsc.org This reaction is selective for thiols at a pH below 7.5. vectorlabs.com
Beyond thiol-maleimide chemistry, the maleimide group can participate in photochemical crosslinking. nih.gov This dual reactivity allows for the fabrication of functional materials like hydrogels, where maleimide-containing polymers can first be photochemically cross-linked to form a network, with the remaining maleimide groups available for subsequent functionalization via click reactions. nih.gov Furthermore, bismaleimide (B1667444) compounds, which contain two maleimide groups, can act as direct crosslinking agents, connecting two polymer chains to form a network structure. nih.gov This has been theoretically investigated for cross-linking polyethylene to enhance its properties for applications like high-voltage cable insulation. nih.gov
Applications in Self-Healing Polymer Networks via Reversible Covalent Bonds
A prominent application of maleimides in advanced materials is in the creation of self-healing polymers. This functionality is typically achieved by utilizing the thermally reversible Diels-Alder (DA) cycloaddition reaction between a maleimide (dienophile) and a furan (B31954) (diene). nih.govmdpi.com
In these systems, polymer networks are crosslinked via covalent bonds formed by the DA reaction. When the material is damaged, heating it to a specific temperature initiates a retro-Diels-Alder reaction, which breaks the crosslinks and allows the polymer to flow and heal the damaged area. nih.gov Upon cooling, the forward Diels-Alder reaction occurs, reforming the covalent bonds and restoring the material's structural integrity and mechanical properties. nih.govoil-gasportal.com The furan/maleimide system is particularly advantageous due to its relatively low healing temperature. oil-gasportal.com
The incorporation of maleimide-functionalized components can significantly enhance the performance of these materials. For example, modifying graphene oxide with maleimide groups and incorporating it into a furan-functionalized polymer matrix has been shown to improve both the mechanical strength and the self-healing efficiency of the resulting nanocomposite. mdpi.com The maleimide groups on the surface of the modified graphene oxide participate in the Diels-Alder crosslinking, contributing to the network's robustness and healing capability. mdpi.com
Table 3: Self-Healing Efficiency of a Polymer System with Maleimide-Modified Graphene Oxide (mGO)
| Material Composition | Tensile Strength (MPa) | Self-Healing Efficiency (%) |
|---|---|---|
| Polymer film (no filler) | 1.678 | 65.656 |
| Polymer with 0.030 wt% mGO | 4.566 | 81.228 |
| Polymer with 0.050 wt% mGO | 3.990 | 82.033 |
Data represents a self-healable nanocomposite based on a furan-functionalized polymer and bismaleimide, where the Diels-Alder reaction enables healing. mdpi.com
Role as Photoinitiators in UV-Cured Polymer Systems
N-substituted maleimides, including this compound, can function as photoinitiators in the UV-curing of various polymer systems, such as those based on acrylates, vinyl ethers, and styryloxy monomers. researchgate.net This capability stems from the maleimide group, which acts as the basic UV absorbing chromophore. kpi.ua Upon exposure to UV radiation, the maleimide group is consumed during the polymerization process. kpi.ua This characteristic is advantageous as it leads to the formation of colorless crosslinked films that exhibit minimal light absorption at wavelengths greater than 300 nm. kpi.ua
The efficiency of N-aliphaticmaleimides as photoinitiators has been investigated using techniques like photo-differential scanning calorimetry (photo-DSC), real-time infrared (RTIR) spectroscopy, and real-time UV (RTUV) spectroscopy. kpi.ua Studies on the photopolymerization of diacrylate monomers have shown that the polymerization reactivity increases with the concentration of the N-aliphaticmaleimide. kpi.ua For instance, RTIR analysis of a diacrylate thin film demonstrated a continual increase in reactivity as the concentration of N-(2-acetoxyethyl)maleimide (AcOEMI) was raised from 0.1 to 30 mol%. kpi.ua Both RTIR and RTUV spectroscopy have confirmed that the maleimide photoinitiator is almost entirely consumed during the polymerization of acrylates. kpi.ua
Furthermore, the development of novel photoinitiator systems has demonstrated the high efficiency of maleimides when used in conjunction with sensitizers and co-initiators. researchgate.net For example, a system comprising a maleimide, a benzophenone derivative as a sensitizer, and an amine co-initiator has shown high initiation efficiency in the photopolymerization of a diacrylate, with initiation rates surpassing those of some commercial photoinitiators. researchgate.net The mechanism involves an efficient energy transfer from the triplet state of the sensitizer to the maleimide, followed by rapid hydrogen abstraction. researchgate.net
The photopolymerization process involving maleimides is characterized by the rapid formation of polymer chains, with a significant number of monomer molecules reacting for each photon absorbed by the photoinitiator. bgsu.edu This thermal amplification of the photochemical event makes UV-curing an industrially attractive method. bgsu.edu
Table 1: Reactivity of Diacrylate Thin Film with Varying AcOEMI Concentration
| AcOEMI Concentration (mol%) | Polymerization Reactivity (R) |
|---|---|
| 0.1 | Continually Increasing |
| 2 | Increased |
| Up to 30 | Continually Increasing |
Data derived from photo-DSC and RTIR analysis of diacrylate films. kpi.ua
Surface Modification of Materials and Nanostructures
The maleimide group of this compound is a key functional group for the surface modification of a wide array of materials and nanostructures. This is primarily achieved through the highly efficient and specific thiol-maleimide Michael addition reaction, which allows for the covalent attachment of thiol-containing molecules to maleimide-functionalized surfaces. researchgate.net
Functionalization of Polymeric Surfaces and Biomaterials
The functionalization of polymeric surfaces and biomaterials is crucial for a variety of biomedical applications, including the development of antimicrobial platforms and drug carriers. mdpi.com Surface graft polymerization is a prominent technique used to introduce multifunctional groups onto material surfaces, providing long-term chemical stability through the covalent immobilization of bioactive molecules. nih.gov Maleimide-functionalized polymers, synthesized via methods like copper-mediated living radical polymerization, offer a versatile platform for such modifications. nih.gov These polymers can be designed to have specific molecular weights and distributions, with a high percentage of reactive maleimide chain ends. nih.gov
The resulting maleimido-terminated materials can be highly soluble in water, making them ideal for the synthesis of new polymer-peptide biomaterials. nih.gov They have been successfully used in conjugation reactions with thiol-containing molecules like reduced glutathione (B108866) and bovine serum albumin (BSA) in physiological buffer conditions. nih.gov This approach allows for the controlled attachment of biomolecules to polymer surfaces, thereby tailoring their biological interactions. nih.govnih.gov
Surface Engineering of Nanoparticles (e.g., Gold Nanoparticles, Liposomes)
The surface chemistry of nanoparticles plays a critical role in their interactions with biological systems. researchgate.net Maleimide-based surface engineering provides a straightforward and robust method for the controlled covalent attachment of thiol-containing biomolecules to nanoparticles. researchgate.netwilhelm-lab.com This is particularly relevant for gold nanoparticles and liposomes, where surface functionalization can dictate cellular uptake and targeting efficiency. researchgate.netdntb.gov.ua
A one-step surface engineering protocol for modifying gold nanoparticles with maleimide functional groups has been demonstrated. wilhelm-lab.com This involves using a hetero-bifunctional molecule that attaches to the nanoparticle surface, leaving a maleimide group available for reaction with thiols. wilhelm-lab.com This method allows for the fabrication of nanoparticles with tailored surface charges, which has been shown to tune cellular uptake efficiencies by several orders of magnitude. researchgate.net The thiol-maleimide reaction proceeds under mild pH and temperature conditions and can be conducted in both aqueous and organic solutions. researchgate.net
This surface engineering strategy enables the rational design of nanomaterials with precise cellular interactions for applications in bioanalysis and nanomedicine. researchgate.net For instance, peptides can be conjugated to biocompatible polymeric nanoparticles via the thiol-maleimide reaction to develop targeted drug delivery systems. dntb.gov.ua
Modification of Atomic Force Microscopy (AFM) Tips for Biomolecular Studies
Atomic Force Microscopy (AFM) is a powerful tool for studying molecular recognition events at the single-molecule level. nih.gov To achieve this, it is essential to precisely modify the AFM tip to anchor either a ligand or a receptor molecule. nih.gov Maleimide chemistry offers a reliable method for the functionalization of AFM tips.
The process typically involves the aminofunctionalization of the cantilever, followed by reaction with a Maleimide-PEG-NHS ester to introduce a maleimide-terminated polyethylene glycol (PEG) linker. jku.at This flexible linker then allows for the covalent attachment of thiol-containing molecules, such as proteins or oligonucleotides, to the AFM tip. jku.at This functionalization strategy is crucial for investigating specific biomolecular interactions, such as those between enzymes and their substrates or receptors and their ligands. nih.govresearchgate.net
Structure Activity Relationship Sar and Computational Studies of N Carboxyheptyl Maleimide
Analysis of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of maleimide-based compounds are highly dependent on the nature of the substituents attached to the maleimide (B117702) ring and the N-position. These substituents can exert profound electronic and steric effects, modulating the compound's interaction with biological targets.
The length of the N-alkyl chain in N-substituted maleimides, such as the heptyl chain in N-(Carboxyheptyl)maleimide, is a critical determinant of inhibitory potency and binding affinity. Research on various N-alkyl maleimide derivatives has shown that the relationship between chain length and biological activity is often not linear. nih.gov
Studies on cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum alkyl chain length of three carbons. nih.gov Optimal binding was observed with a five-carbon (pentyl) side chain, while extending the chain to a heptyl group led to a significant decrease in binding at both receptors. nih.gov Similarly, research on arylalkyl isothiocyanates as inhibitors of lung neoplasia demonstrated a general trend of increasing inhibition with increasing alkyl chain length; 3-phenylpropyl and 4-phenylbutyl isothiocyanates were exceptionally potent inhibitors. nih.gov
Conversely, in a study of novel maleimide derivatives as potential breast cancer inhibitors, the effect of the intermediate hydrocarbon chain length varied depending on the other substituents present. For some compounds, a longer chain led to increased inhibitory effects at lower concentrations. nih.gov For others, increasing the chain length decreased the inhibitory ability, possibly due to an increase in rotatable bonds reducing the molecule's effective interaction with the target. nih.gov In some cases, varying the chain length had no discernible effect on activity. nih.gov
| Compound Class | Target/Activity | Observed Effect of Increasing Chain Length | Reference |
|---|---|---|---|
| Cannabimimetic Indoles | CB1/CB2 Receptor Binding | Optimal activity with a 5-carbon chain; decreased activity with a 7-carbon chain. | nih.gov |
| Arylalkyl Isothiocyanates | Inhibition of Lung Neoplasia | Generally increasing inhibition with longer chains (from phenyl to 4-phenylbutyl). | nih.gov |
| Indole-Substituted Maleimides | Anticancer Activity | Variable: can increase, decrease, or have no effect depending on other substituents. | nih.gov |
The terminal carboxylate group (-COO⁻) is a key functional moiety that significantly influences the compound's physicochemical properties and its capacity for molecular recognition. As a polar, ionizable group, it can participate in crucial non-covalent interactions that govern ligand-receptor binding.
The primary role of the carboxylate moiety is its ability to form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine, lysine (B10760008), or histidine, within a protein's active site. It can also act as a hydrogen bond acceptor, forming hydrogen bonds with donor groups like hydroxyls (-OH) or amides (-NH). These interactions are fundamental for the specific and high-affinity binding of an inhibitor to its target enzyme.
Furthermore, the carboxylate group enhances the hydrophilicity of the molecule, which can influence its solubility and pharmacokinetic profile. Studies on the transport of various carboxylates across lipid membranes have provided insights into the role of this organic moiety. nih.govmdpi.com The presence and position of the carboxylate can affect how the molecule interacts with and passes through biological membranes, a critical aspect of its journey to its intracellular target. nih.gov The terminal carboxylic acid can also be used as a chemical handle, reacting with primary amines in the presence of activators to form stable amide bonds for conjugation purposes. broadpharm.com
While this compound is an N-alkyl maleimide, understanding the effects of N-aryl substituents is crucial for SAR, as it highlights the electronic differences that govern stability. The stability of the maleimide ring and its subsequent conjugate with a thiol (a thiosuccinimide) is a critical factor, particularly in the context of drug development, where premature cleavage of the drug from its carrier can occur. kinampark.com
N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts. kinampark.comnih.gov This enhanced stability arises from the electronic properties of the aryl group. The lone pair of electrons on the maleimide's nitrogen atom in N-alkyl maleimides can resonate with the adjacent carbonyl groups, which decreases the reactivity of these carbonyls towards nucleophilic attack by water. kinampark.com In N-aryl maleimides, this resonance is delocalized into the aromatic ring, making the carbonyls more susceptible to hydrolysis. kinampark.com
This accelerated hydrolysis of the thiosuccinimide ring is advantageous because the resulting ring-opened product is significantly more stable and resistant to retro-Michael reactions, which would otherwise lead to deconjugation. kinampark.comnih.gov Studies have shown that cysteine-linked antibody-drug conjugates prepared with N-aryl maleimides exhibit substantially less deconjugation in serum over time compared to those made with N-alkyl maleimides. kinampark.com Additionally, N-aryl maleimides have been found to react faster with thiols than N-alkyl derivatives. mdpi.com This highlights a key difference in reactivity and stability directly attributable to the nature of the N-substituent. nih.gov
Rational Design Principles for Optimized this compound Analogs
Rational design is a targeted approach used in drug discovery to develop new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comrsc.org This process relies heavily on an understanding of the three-dimensional structure of the biological target and the structure-activity relationships of existing inhibitors. nih.gov For this compound, several principles can guide the design of optimized analogs.
Target-Structure-Based Design : The foundation of rational design is the availability of a high-resolution 3D structure of the target enzyme or protein, often obtained through X-ray crystallography. nih.gov This allows for the identification of key "hot spot" residues in the binding pocket that are critical for interaction. nih.gov Analogs can then be designed to optimize interactions with these specific residues.
Bioisosteric Replacement : Functional groups within the parent molecule can be replaced with other groups (bioisosteres) that have similar physical or chemical properties but may enhance the desired biological activity or metabolic stability. For this compound, the heptyl chain could be replaced with cycloalkyl or branched alkyl groups to explore conformational constraints. The carboxylate could be replaced with other acidic groups like a tetrazole or a phosphonate (B1237965) to modulate pKa and binding interactions.
Conformational Constraint : Introducing rigidity into a flexible molecule like this compound can improve its binding affinity by reducing the entropic penalty upon binding. This can be achieved by incorporating cyclic structures within the alkyl chain or by introducing double or triple bonds. nih.gov Cyclization is a common strategy to improve the stability of active conformations. nih.gov
Systematic Substituent Modification : As detailed in the SAR analysis, systematically altering the alkyl chain length or modifying the maleimide ring with different substituents can tune the molecule's properties. nih.gov A library of analogs with varying chain lengths (e.g., from C5 to C9) could be synthesized to pinpoint the optimal length for a specific target.
Computational Modeling and Simulations of Molecular Interactions
Computational tools are indispensable in modern drug design, providing insights into molecular interactions at an atomic level and guiding the synthesis of new compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ekb.eg This method is widely used to understand the binding mode of inhibitors and to screen virtual libraries of compounds for potential new inhibitors. researchgate.netresearchgate.net
In the context of this compound analogs, docking studies would be performed using the 3D structure of a target enzyme. The simulation places the inhibitor into the enzyme's active site in various possible conformations and scores them based on binding affinity or energy. ekb.eg The results can reveal:
Binding Pose : The most likely three-dimensional orientation of the inhibitor within the active site.
Key Interactions : Specific amino acid residues that interact with the inhibitor through hydrogen bonds, ionic bonds, hydrophobic interactions, or van der Waals forces. ekb.eg
Binding Energy : A calculated score that estimates the binding affinity, allowing for the comparison of different analogs. A more negative score typically indicates a stronger interaction.
For example, docking studies on novel maleimide derivatives targeting the GSK-3β protein have been used to understand their molecular interactions and the stability of the resulting complexes. nih.govscilit.com Such studies can confirm that a key moiety, like the carboxylate group, is correctly positioned to form a salt bridge with a corresponding basic residue in the active site, or that the alkyl chain fits snugly into a hydrophobic pocket. These computational predictions provide a structural basis for the observed biological activity and are crucial for the rational design of next-generation inhibitors. ekb.egresearchgate.net
| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.5 | Arg144, Leu83, Val111 | Ionic Bond (carboxylate), Hydrophobic |
| N-(Carboxypentyl)maleimide | -9.2 | Arg144, Leu83, Trp84 | Ionic Bond, Hydrophobic, π-π stacking |
| N-(Carboxynonyl)maleimide | -7.9 | Arg144, Ile65 | Ionic Bond, Hydrophobic (steric clash) |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of this compound
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational landscape and binding dynamics of molecules over time. nih.gov For this compound, MD simulations can provide critical insights into the flexibility of its N-substituted chain and its interactions with biological macromolecules, such as proteins. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a dynamic perspective on its behavior in various environments. researchgate.net
The conformational flexibility of this compound is largely dictated by the seven-carbon aliphatic chain. MD simulations allow for the exploration of the accessible conformations of this chain, which can range from extended to more compact, folded structures. Key parameters derived from these simulations, such as the root-mean-square deviation (RMSD) and the radius of gyration, can quantify this flexibility. The RMSD measures the average deviation of the atomic positions of the chain over time from a reference structure, indicating the stability of certain conformations. A higher RMSD would suggest greater flexibility. The radius of gyration provides a measure of the molecule's compactness, with lower values indicating a more folded conformation.
The terminal carboxylic acid group of the N-(carboxyheptyl) substituent can engage in specific interactions, such as hydrogen bonding with polar residues on a protein or with water molecules in the solvent. The dynamics of these interactions, including their formation and breakage over the simulation time, can be analyzed to understand the influence of the chain on the solubility and binding properties of the conjugate.
Recent studies on various maleimide derivatives have utilized MD simulations to assess the stability of their bound conformations to target proteins. nih.gov These simulations provide a detailed view of the protein-ligand interactions at an atomic level, helping to rationalize the structure-activity relationship of these compounds. While specific MD simulation data for this compound is not extensively available in the literature, the principles from studies on similar N-alkylated maleimides can be applied to predict its behavior.
Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational and Binding Analysis
| Parameter | Description | Insights Gained for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Provides information on the conformational stability of the carboxyheptyl chain. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule; a smaller Rg suggests a more folded conformation of the alkyl chain. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the terminal carboxyl group and surrounding molecules (protein residues, water). | Elucidates the role of the carboxyl group in mediating interactions and influencing solubility. |
| Interaction Energy Calculations | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the this compound moiety and a binding partner. | Quantifies the strength and nature of the binding interactions. |
Quantum Chemical Calculations for Reaction Pathway Analysis of this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms and energetics of chemical transformations. mdpi.com For this compound, these calculations are primarily focused on the analysis of the reaction pathway of its maleimide group, which is highly reactive towards nucleophiles like thiols. vectorlabs.com This reaction, a Michael addition, is the cornerstone of its utility in bioconjugation. researchgate.net
The reaction between a maleimide and a thiol, such as the side chain of a cysteine residue, can proceed through different mechanistic pathways. acs.org Quantum chemical calculations can map out the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of the activation energy, which is a key factor governing the reaction rate.
Computational studies on simpler N-alkyl maleimides, such as N-methylmaleimide, have provided valuable insights that are transferable to this compound, as the electronic influence of the long alkyl chain on the maleimide's reactivity is generally minimal. These studies have investigated the mechanism of thiol addition, considering both stepwise and concerted pathways. acs.org
In a stepwise mechanism, the reaction proceeds through a distinct intermediate. For the thiol-maleimide reaction, this would involve the initial nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, forming a carbanionic intermediate. This is then followed by protonation to yield the final thioether product. A concerted mechanism, on the other hand, involves a single transition state where bond formation and proton transfer occur simultaneously.
DFT calculations have been used to compare the activation barriers of these competing pathways. The choice of solvent can also be incorporated into these models, often showing that polar solvents can stabilize charged intermediates, potentially favoring a stepwise mechanism. rsc.org The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism.
For instance, studies on the reaction of N-methylmaleimide with methanethiol (B179389) have shown that the reaction is highly exothermic. acs.org The activation energies calculated for these reactions provide a quantitative measure of the reactivity of the maleimide moiety.
Table 2: Representative Calculated Activation Energies for the Michael Addition of a Thiol to an N-Alkyl Maleimide
| Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Pathway |
| N-Methylmaleimide + CH3S⁻ | DFT (B3LYP) | ~5-10 | Stepwise (Nucleophilic attack) |
| N-Methylmaleimide + CH3SH | DFT (B3LYP) | ~15-20 | Concerted |
Note: The values presented are approximate and can vary depending on the specific level of theory, basis set, and solvent model used in the calculation. These values are for a model system and are intended to be representative of the energetics of the thiol-maleimide reaction.
By performing such calculations on this compound, one could investigate the subtle electronic effects of the carboxyheptyl chain on the reactivity of the maleimide ring and predict how factors like pH (which affects the protonation state of the terminal carboxyl group and the thiol) might influence the reaction kinetics.
Analytical and Spectroscopic Methodologies in N Carboxyheptyl Maleimide Research
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of N-(Carboxyheptyl)maleimide and its derivatives. These methods provide detailed information about the compound's functional groups, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. A key feature is a singlet peak typically appearing around 6.7-6.8 ppm, which is indicative of the two equivalent protons on the carbon-carbon double bond of the maleimide (B117702) ring. rsc.org The methylene (B1212753) protons of the heptyl chain appear as a series of multiplets in the upfield region (approximately 1.2-3.5 ppm). Specifically, the methylene group adjacent to the nitrogen atom is deshielded and resonates at a lower field compared to the other methylene groups. The terminal carboxylic acid proton (COOH) typically appears as a broad singlet at a much lower field, often above 10 ppm, though its position can be highly variable and dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the maleimide ring are highly deshielded and typically resonate around 170 ppm. rsc.org The carbons of the maleimide double bond show a characteristic signal at approximately 134 ppm. rsc.orgsemanticscholar.org The carbons of the heptyl chain produce a series of signals in the aliphatic region of the spectrum (typically 25-40 ppm), with the carbon attached to the nitrogen and the carbon of the carboxyl group being the most deshielded within the chain.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar N-substituted maleimides and alkyl carboxylates.
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Maleimide CH =CH | ~ 6.7 (s, 2H) | ~ 134 |
| Imide C =O | - | ~ 170 |
| Heptyl Chain (-C H₂-)n | ~ 1.2-1.6 (m) | ~ 25-31 |
| N-C H₂- | ~ 3.5 (t) | ~ 38 |
| -C H₂-COOH | ~ 2.3 (t) | ~ 34 |
| -C OOH | > 10 (br s, 1H) | ~ 179 |
s = singlet, t = triplet, m = multiplet, br = broad
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule.
The FTIR spectrum of this compound is characterized by several key absorption bands. Strong absorption peaks corresponding to the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups are typically observed around 1700-1770 cm⁻¹. osti.gov The C-N-C stretching of the imide ring also gives rise to characteristic peaks. The C=C double bond of the maleimide ring shows a stretching vibration, although it can sometimes be weak, in the region of 1630-1650 cm⁻¹. A very broad absorption band centered around 3000 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The C-H stretching vibrations of the heptyl chain's methylene groups are observed as sharp peaks in the 2850-2960 cm⁻¹ range. The disappearance of the maleimide-related peaks, such as the C=C stretch, can be used to monitor its reaction with other molecules. researchgate.netnih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretch, H-bonded | 2500-3300 (very broad) |
| Alkyl C-H | Stretch | 2850-2960 |
| Imide C=O | Asymmetric & Symmetric Stretch | 1700-1770 (strong) |
| Alkene C=C | Stretch | 1630-1650 |
| Imide C-N | Stretch | 1350-1390 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring reactions involving the maleimide group. The maleimide moiety contains a conjugated system (C=C-C=O) that absorbs UV light at a characteristic wavelength, typically in the range of 290-310 nm. rsc.orgresearchgate.net
When this compound undergoes a reaction that disrupts this conjugation, such as a Michael addition reaction with a thiol-containing compound, the absorbance at this characteristic wavelength decreases. By monitoring this decrease in absorbance over time, the kinetics of the reaction can be determined. rsc.org This method provides a simple and real-time analysis of the consumption of the maleimide reactant and the formation of the product adduct, which typically has a negligible absorbance in the same region. This makes UV-Vis spectroscopy a powerful tool for quantitative analysis of reaction progress and yield. rsc.org
While this compound itself is not fluorescent, its maleimide group is a key reactive handle for the development of fluorescent probes. bham.ac.uk The maleimide functional group reacts efficiently and specifically with thiol groups (sulfhydryl groups) found in molecules such as the amino acid cysteine, which is present in many proteins.
In probe development, a fluorescent molecule (a fluorophore) is synthesized with a maleimide group attached. The this compound structure can be part of a larger construct where the carboxyheptyl chain acts as a linker or solubility modifier. When this maleimide-functionalized fluorophore reacts with a target protein, it forms a stable covalent bond, effectively tagging the protein with a fluorescent label. nih.govthermofisher.com
Some advanced probes are designed to be "fluorogenic," meaning they are essentially non-fluorescent until they react with their target. thermofisher.comnih.gov Upon reaction of the maleimide with a thiol, a conformational or electronic change occurs in the molecule that "switches on" the fluorescence. This provides a high signal-to-noise ratio, as fluorescence is only observed when the probe has successfully bound to its target. Fluorescence spectroscopy is then used to detect and quantify the labeled product, enabling sensitive detection in various biological assays. nih.govnih.gov
Chromatographic and Separation Techniques
Chromatographic methods are essential for the purification of this compound and for the analysis of its purity and reaction products.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound and for analyzing the products of its reactions. In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is separated based on its hydrophobicity.
For purity assessment, a sample of this compound is injected into the HPLC system. The chromatogram should ideally show a single, sharp peak, indicating the absence of impurities. The area of this peak is proportional to the concentration of the compound.
HPLC is also crucial for adduct detection. nih.gov After reacting this compound with another molecule (e.g., a thiol-containing peptide), the reaction mixture is analyzed by HPLC. The starting material and the newly formed adduct will have different polarities and thus different retention times on the column. The appearance of a new peak corresponding to the adduct, along with a decrease in the peak for the starting maleimide, confirms the reaction has occurred. This allows for the separation and quantification of both unreacted starting material and the desired product. nih.gov The method is highly sensitive and can be coupled with mass spectrometry (LC-MS) for definitive identification of the separated components. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Bioconjugate Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in the analysis of maleimide-thiol conjugation reactions. This technique is widely used to monitor the progress of bioconjugation, confirm the identity of the resulting products, and assess the stability of the formed adducts.
In a typical application, LC-MS is used to follow the reaction between a maleimide derivative and a thiol-containing molecule, such as a cysteine residue on a protein or peptide. The reaction mixture is analyzed at various time points, allowing researchers to observe the consumption of the maleimide starting material and the formation of the thioether conjugate. The high resolution of LC-MS enables the separation and identification of not only the desired product but also potential side products, such as hydrolyzed maleimides.
Key findings from LC-MS analyses of maleimide bioconjugates include:
Reaction Monitoring: The technique can confirm that the maleimide has been entirely consumed during the conjugation reaction, indicating either the formation of the desired thio-succinimide conjugate or hydrolysis to the corresponding maleamic acid.
Product Characterization: Mass spectrometry provides the precise molecular weight of the conjugate, confirming the successful addition of the maleimide to the target thiol.
Stability Assessment: LC-MS is crucial for studying the stability of the resulting thioether bond. It can detect the hydrolysis of the succinimide (B58015) ring, a reaction that can stabilize the conjugate and prevent the reverse Michael reaction, which would lead to deconjugation. This ring-opening results in a stabilized product that is less susceptible to cleavage by other thiols. prolynxinc.com
Isomer Identification: The hydrolysis of the thiosuccinimide linker can result in positional isomers of the thiosuccinamic acid, which can be separated and identified using the extracted ion chromatograms (XIC) from the LC-MS data.
| Analytical Goal | LC-MS Application | Typical Observation | Significance |
|---|---|---|---|
| Reaction Completion | Time-course analysis of reactants and products | Disappearance of maleimide peak, appearance of conjugate peak | Confirms efficient conjugation |
| Product Confirmation | High-resolution mass spectrometry of the main product peak | Observed mass matches the theoretical mass of the conjugate | Verifies the identity of the bioconjugate |
| Stability Analysis | Incubation of the conjugate in biological media followed by LC-MS | Appearance of peaks corresponding to the hydrolyzed, ring-opened succinimide | Demonstrates long-term stability of the linkage prolynxinc.com |
| Side Product Detection | Analysis of minor peaks in the chromatogram | Masses corresponding to unreacted starting materials or hydrolysis products | Assesses the purity and efficiency of the reaction |
Biochemical and Biophysical Assays for Functional Evaluation
This compound has been identified as a potent inhibitor of prostaglandin (B15479496) endoperoxide synthase (PGHS), also known as cyclooxygenase (COX). nih.gov Enzyme activity assays are fundamental to characterizing the inhibitory mechanism and potency of this compound. The inactivation of both the cyclooxygenase and peroxidase activities of PGHS by N-(carboxyalkyl)maleimides occurs in a biphasic manner, with an initial rapid inactivation followed by a slower, time-dependent phase. nih.gov
Research has shown that the carboxylic acid moiety of this compound is critical for its rapid inhibitory action. nih.gov The optimal inhibitory effect is seen with the seven-carbon (heptyl) chain. nih.gov Studies using ovine PGHS-1 demonstrated an IC50 value of 0.1 µM for the inhibition of cyclooxygenase activity and 3 µM for peroxidase activity. nih.gov The corresponding saturated analog, N-(carboxyheptyl)-succinimide, showed no inhibition, confirming that the reactive maleimide group is essential for the covalent modification that leads to inactivation. nih.gov
For monoacylglycerol lipase (B570770) (MGL), while direct studies with this compound are less common, other maleimide compounds like N-arachidonyl maleimide (NAM) are known to be potent, irreversible inhibitors that bind to cysteine residues in the enzyme's active site. nih.gov Enzyme assays for MGL often use either spectrophotometric or radiometric methods to measure the hydrolysis of a substrate. nih.gov These assays are crucial for screening potential inhibitors and determining their potency and mechanism of action. nih.govnih.gov
| Enzyme | Inhibitor | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | This compound | Cyclooxygenase & Peroxidase Activity Assays | Potent, biphasic inactivation; IC50 = 0.1 µM (cyclooxygenase). nih.gov | nih.gov |
| Prostaglandin Endoperoxide Synthase-2 (PGHS-2) | This compound | Cyclooxygenase Activity Assay | Instantaneous inactivation observed. nih.gov | nih.gov |
| Monoacylglycerol Lipase (MGL) | N-arachidonyl maleimide (NAM) | Spectrophotometric or Radiometric Assays | Irreversible inhibition via covalent modification of active site cysteines. nih.gov | nih.gov |
Radioisotope labeling is a highly sensitive method used to trace the covalent modification of proteins by molecules like this compound. By synthesizing a radiolabeled version of the maleimide, typically with Carbon-14 (¹⁴C), researchers can directly quantify its incorporation into a target protein.
In studies of PGHS-1, incubation of the apoenzyme (the enzyme without its heme cofactor) with ¹⁴C-labeled this compound resulted in the successful incorporation of radioactivity into the protein. acs.org This provided direct evidence of a covalent bond forming between the inhibitor and the enzyme. acs.org Interestingly, when the modified protein was analyzed by reversed-phase HPLC, the radioactive adduct was not detected, suggesting it was unstable under the specific chromatographic conditions used. acs.org This highlights the importance of combining radiolabeling with other analytical techniques for a complete understanding of the interaction.
The binding of this compound to a protein can induce conformational changes that affect its stability and function. These changes can be probed using various biophysical techniques.
Trypsin Cleavage: Limited proteolysis with an enzyme like trypsin can reveal changes in protein conformation. Regions of a protein that become more or less accessible to trypsin after modification indicate a change in the protein's three-dimensional structure. In the case of PGHS-1, the apoenzyme, when pretreated with this compound, showed increased resistance to cleavage by trypsin. acs.org This finding suggests that the inhibitor binds in a way that shields trypsin cleavage sites, likely by inducing a more compact conformation or by directly blocking the cyclooxygenase active site channel. acs.org
Hematin (B1673048) Reconstitution: The interaction between this compound and PGHS is also influenced by the presence of its heme cofactor, hematin. When hematin-reconstituted PGHS-1 was inhibited by the maleimide, it was observed to spontaneously regenerate about 50% of its activity over time. acs.org This suggests that the adduct formed is unstable and breaks down. In contrast, when the apoenzyme was inhibited and then hematin was added, a similar recovery of activity was observed. acs.org This indicates that the binding of hematin induces a conformational change in the protein that increases the susceptibility of the maleimide-protein adduct to hydrolytic cleavage, leading to the regeneration of the active enzyme. acs.org
Microscopy and Imaging Techniques for Applied Research
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing materials at the nanoscale and is essential for the characterization of nanoparticles functionalized with molecules like this compound. wilhelm-lab.comazonano.com When maleimide-terminated ligands are used to coat gold nanoparticles (AuNPs), TEM provides direct visual confirmation of the size, shape, and dispersion state of the resulting particles. wilhelm-lab.comnih.gov
TEM analysis can confirm that the nanoparticles maintain their core size and morphology after the surface modification process. wilhelm-lab.com For example, studies on 13 nm citrate-stabilized gold nanoparticles showed that they remained monodisperse after functionalization with a maleimide-terminated PEG ligand. wilhelm-lab.com The resulting TEM images are crucial for ensuring that the functionalization process does not induce aggregation, which is a common challenge in nanoparticle chemistry. wilhelm-lab.com By analyzing numerous particles from TEM micrographs, a statistical distribution of particle diameters can be determined, providing a measure of the average size and uniformity of the sample.
| Parameter | TEM Measurement | Importance in Characterization |
|---|---|---|
| Size | Direct measurement of individual particle diameters | Confirms the core size of the nanoparticle and assesses uniformity. nih.gov |
| Shape | Visualization of particle morphology (e.g., spherical, rod-like) | Ensures the functionalization process does not alter the particle shape. azonano.com |
| Dispersion | Observation of the spacing between particles | Verifies that the surface coating prevents aggregation. wilhelm-lab.com |
| Purity | Qualitative assessment of the sample for contaminants or aggregates | Ensures the quality and reliability of the nanoparticle sample for further applications. |
Research on this compound in Fluorescence Microscopy for Cellular and Tissue Imaging Remains Undocumented in Publicly Available Literature
Despite the well-established role of maleimides in bioconjugation for fluorescence imaging, a comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of this compound in fluorescence microscopy for cellular and tissue imaging. While the broader class of maleimide-containing compounds is extensively used to label proteins and other biomolecules with fluorescent probes, specific studies focusing on the this compound derivative for these applications could not be identified in publicly accessible research databases.
The maleimide group is a well-known thiol-reactive functional group. This property is widely exploited in life sciences to attach fluorescent dyes to cysteine residues in proteins, enabling the visualization of these proteins within cells and tissues. This general principle underpins a vast array of research in cellular biology, diagnostics, and drug development. Numerous commercial fluorescent dyes are available with maleimide moieties for this purpose, such as the widely used CF® Dyes.
Conceptually, this compound could serve as a linker in fluorescence imaging. The maleimide group would react with thiol groups on target molecules, while the carboxyheptyl chain provides a spacer and a terminal carboxyl group that could potentially be conjugated to a fluorescent reporter molecule. However, direct evidence of this specific application, including detailed research findings, methodologies, or illustrative data, is not present in the surveyed literature.
One area of related research involves the use of maleimide-modified liposomes for enhanced cellular uptake, where a fluorescently labeled maleimide (Alexa Fluor® 488 C5-maleimide) was used to visualize thiol groups on the cell surface. This highlights the utility of fluorescent maleimides in cellular imaging but does not specifically involve this compound. Another study describes a method for labeling thiols on living cells and tissues by first reacting them with a maleimide-cysteine conjugate, which is then detected by a fluorescent probe. This demonstrates a potential strategy where a molecule like this compound could theoretically be employed, but again, no specific data for this compound exists.
Q & A
Q. What synthetic strategies are optimal for preparing N-substituted maleimides like N-(Carboxyheptyl)maleimide?
Key parameters include solvent polarity (e.g., benzene for anhydrous conditions), catalyst selection (e.g., P₂O₅ for condensation reactions), and reaction temperature. For example, transesterification methods often require prolonged heating (~100–120°C) but risk side reactions like maleimide ring degradation. Adjusting the molar ratio of carboxyheptylamine to maleic anhydride can control substitution efficiency .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms maleimide carbonyl stretching (~1700 cm⁻¹) and carboxyheptyl C=O (~1650 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituent integration and electronic environments (e.g., maleimide alkene protons at δ 6.8–7.2 ppm).
- X-ray diffraction : Resolves crystal packing and steric effects of the carboxyheptyl chain .
Q. How are maleimide derivatives applied in polymer science, and what properties does the carboxyheptyl group confer?
N-substituted maleimides enhance thermal stability (Tg > 200°C) and solubility in polar solvents (e.g., DMF). The carboxyheptyl group introduces hydrophilic functionality, enabling pH-responsive behavior in copolymers for coatings or light-sensitive resins .
Q. What role do maleimides play in bioconjugation, and how is this compound utilized?
Maleimides selectively react with cysteine thiols via Michael addition. The carboxyheptyl moiety improves water solubility and reduces aggregation in protein conjugates. Post-conjugation stability can be monitored via HPLC or MALDI-TOF .
Advanced Research Questions
Q. How do electronic and steric effects of the N-carboxyheptyl substituent influence reactivity in Diels-Alder or click reactions?
The electron-withdrawing carboxy group activates the maleimide dienophile, accelerating Diels-Alder cycloadditions. However, steric hindrance from the heptyl chain may reduce reaction rates with bulky dienes. Computational studies (e.g., DFT) predict LUMO localization and regioselectivity .
Q. What strategies address thiosuccinimide bond reversibility in this compound bioconjugates?
- Hydrolytic stabilization : Use maleimides with proximal electron-donating groups (e.g., PEGylation) to reduce retro-Michael reactions.
- Alternative linkers : Incorporate bromomaleimide or sulfone derivatives for irreversible thiol bonding .
Q. How do solvent and initiator choice impact the selectivity of thiol-maleimide click reactions?
Q. What computational tools predict the reaction pathways of this compound in complex systems?
Density functional theory (DFT) calculates transition states for thiol additions, while molecular dynamics simulations model steric effects in polymer matrices. Extended Hückel theory elucidates LUMO interactions in catalysis .
Q. How does the carboxyheptyl group affect catalytic efficiency in MOF-mediated reactions?
In Mg-MMPF-3 MOFs, carboxyheptyl’s electron-withdrawing nature enhances substrate π-π stacking, improving Diels-Alder yields. However, steric bulk may limit pore accessibility, requiring optimization of MOF pore size .
Q. What methodologies resolve contradictions in maleimide-thiol conjugation efficiency across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
